2-Bromo-5-cyclohexyl-1,3,4-thiadiazole
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Overview
Description
2-Bromo-5-cyclohexyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom at the 2-position and a cyclohexyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole typically involves the cyclization of thiosemicarbazide with a carboxylic acid, followed by bromination. The reaction conditions often include the use of mixed acids and brominating agents . For example, the preparation of 2-amino-1,3,4-thiadiazole from thiosemicarbazide under the action of mixed acid, followed by bromination and alkali separation, is a common method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclohexyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Thiadiazoles are used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyl-1,3,4-thiadiazole: Similar in structure but with a methyl group instead of a cyclohexyl group.
2-Bromo-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
2-Bromo-5-cyclohexyl-1,3,4-thiadiazole is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
105613-25-0 |
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Molecular Formula |
C8H11BrN2S |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
2-bromo-5-cyclohexyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
HMFMTTSMOKQPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)Br |
Origin of Product |
United States |
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